Naphthol AS-MX

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

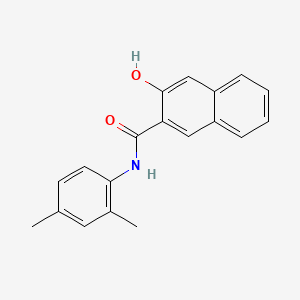

N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-12-7-8-17(13(2)9-12)20-19(22)16-10-14-5-3-4-6-15(14)11-18(16)21/h3-11,21H,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPSNRIENVXKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059064 | |

| Record name | 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-75-1 | |

| Record name | N-(2,4-Dimethylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37527 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-MX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthol AS-MX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2',4'-dimethyl-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Naphthol AS-MX chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-MX, with the IUPAC name 3-hydroxy-N-(2,4-dimethylphenyl)-2-naphthamide, is an organic compound belonging to the family of Naphthol AS dyes. These compounds are characterized by a 3-hydroxy-2-naphthoic acid amide core structure. While historically significant in the dye and pigment industry, derivatives of Naphthol AS, particularly in their phosphorylated forms, have garnered increasing interest in biomedical research for their roles as enzyme substrates and inhibitors of critical cellular signaling pathways. This technical guide provides a detailed overview of the chemical properties, structure, and relevant biological activities of this compound and its derivatives, tailored for a scientific audience.

Chemical Structure and Properties

The chemical structure of this compound consists of a naphthalene (B1677914) ring system substituted with a hydroxyl group and an amide group. The amide nitrogen is further substituted with a 2,4-dimethylphenyl group.

Structure:

Caption: CREB-CBP Signaling Pathway and Inhibition by this compound Phosphate.

Conclusion

This compound is a well-characterized organic compound with a rich history in industrial applications. While its direct biological activities are not extensively documented, its phosphorylated derivative, this compound phosphate, has emerged as a valuable tool for researchers studying cellular signaling. As an inhibitor of the critical CREB-CBP interaction, it provides a means to probe the downstream effects of this pathway and may serve as a lead compound for the development of novel therapeutics targeting diseases associated with aberrant CREB signaling. Further research into the synthesis of various Naphthol AS derivatives and their biological evaluation is a promising area for drug discovery and development.

An In-depth Technical Guide to the Synthesis and Derivatives of Naphthol AS-MX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Naphthol AS-MX and its derivatives, with a focus on detailed experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound, chemically known as N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, and its derivatives are a class of compounds with significant applications in various scientific disciplines. Primarily utilized as coupling components in the synthesis of azo dyes and pigments, these compounds also exhibit important biological activities. A notable derivative, this compound phosphate (B84403), has emerged as a valuable tool in biochemical research, serving as a fluorogenic substrate for phosphatases and as an inhibitor of the CREB-CBP (cAMP response element-binding protein - CREB-binding protein) signaling pathway.[1] This inhibitory action presents potential therapeutic applications, particularly in the context of diseases such as cancer.

This guide will delve into the synthetic methodologies for this compound and its phosphate derivative, providing detailed experimental procedures and the associated analytical data. Furthermore, it will explore the role of this compound phosphate in the CREB-CBP signaling pathway, a critical pathway in cellular processes like proliferation, differentiation, and survival.

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction between 3-hydroxy-2-naphthoic acid and 2,4-dimethylaniline (B123086). This amidation reaction typically requires a coupling agent or catalyst to proceed efficiently.

General Reaction Scheme

The overall chemical transformation for the synthesis of this compound is depicted below:

Caption: General synthesis of this compound.

Experimental Protocol

Materials:

-

3-Hydroxy-2-naphthoic acid

-

2,4-Dimethylaniline

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Microwave reactor

-

Standard laboratory glassware

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a dry microwave reaction vessel, dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) and 2,4-dimethylaniline (1 equivalent) in dry chlorobenzene.

-

Slowly add phosphorus trichloride (0.5 equivalents) to the stirred solution at room temperature.

-

Seal the reaction vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate (B1210297) gradient) to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₁₇NO₂ | [2] |

| Molecular Weight | 291.34 g/mol | [2] |

| Melting Point | 223-225 °C | [3] |

| Appearance | Brown powder | [3] |

| Solubility | Soluble in water | [3] |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) for synthesized this compound is not explicitly available in the searched literature and would need to be determined experimentally upon synthesis.

Synthesis of this compound Phosphate

This compound phosphate is a crucial derivative used in various biological assays. Its synthesis involves the phosphorylation of the hydroxyl group of this compound.

General Reaction Scheme

The phosphorylation of this compound can be conceptually represented as follows:

Caption: General synthesis of this compound Phosphate.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound phosphate is not available in the public domain literature. However, a general method for the phosphorylation of phenols can be proposed. This typically involves reacting the phenol (B47542) with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a phosphoramidite, in the presence of a base.

Hypothetical Procedure:

-

Dissolve this compound (1 equivalent) in a dry aprotic solvent (e.g., pyridine (B92270) or dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a phosphorylating agent, such as phosphorus oxychloride (1.1 equivalents), to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the crude product using a suitable method, such as crystallization or chromatography, to yield this compound phosphate.

Quantitative Data

The following table presents the available quantitative data for this compound phosphate.

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₁₈NO₅P | |

| Molecular Weight | 371.32 g/mol | |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in ethanol (B145695) (50 mg/ml) or water | [4] |

| Purity | ≥99% (HPLC) | [5] |

Note: As with the parent compound, detailed spectroscopic characterization data would need to be obtained experimentally following synthesis.

This compound Phosphate as a CREB-CBP Signaling Pathway Inhibitor

This compound phosphate has been identified as a small molecule inhibitor of the interaction between the cAMP response element-binding protein (CREB) and the CREB-binding protein (CBP).[1] This interaction is a pivotal step in the activation of gene transcription mediated by a variety of signaling pathways.

The CREB-CBP Signaling Pathway

The CREB-CBP signaling pathway is a fundamental mechanism for regulating gene expression in response to extracellular signals. The key steps are as follows:

-

Signal Transduction: An extracellular signal (e.g., a hormone) binds to a G-protein coupled receptor, activating adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.

-

CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus and phosphorylate CREB at a specific serine residue (Ser133).

-

CBP Recruitment: Phosphorylated CREB recruits the co-activator CBP.

-

Gene Transcription: The CREB-CBP complex then binds to specific DNA sequences called cAMP response elements (CREs) in the promoter region of target genes, initiating their transcription.[6][7]

Mechanism of Inhibition by this compound Phosphate

This compound phosphate exerts its inhibitory effect by disrupting the interaction between phosphorylated CREB and CBP. By preventing the formation of this critical transcriptional complex, it effectively blocks the downstream gene expression that is dependent on this pathway.

Signaling Pathway Diagram

The following diagram illustrates the CREB-CBP signaling pathway and the point of inhibition by this compound phosphate.

Caption: The CREB-CBP signaling pathway and its inhibition.

Conclusion

This compound and its derivatives, particularly this compound phosphate, are compounds of significant interest to the scientific community. While the synthesis of this compound is based on established amidation chemistry, this guide highlights the need for more detailed and publicly available experimental protocols and characterization data. The role of this compound phosphate as an inhibitor of the CREB-CBP signaling pathway underscores its potential as a lead compound in drug discovery efforts. The information and diagrams provided herein are intended to facilitate further research and development in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 92-75-1 | FN32369 | Biosynth [biosynth.com]

- 3. adipogen.com [adipogen.com]

- 4. researchgate.net [researchgate.net]

- 5. adipogen.com [adipogen.com]

- 6. researchgate.net [researchgate.net]

- 7. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Naphthol AS-MX: A Technical Guide to its Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Naphthol AS-MX, a compound of significant interest in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its solubility in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents.

Executive Summary

This compound is a naphthol dye derivative frequently utilized as a reference compound and intermediate in the synthesis of fluorogenic phosphatase substrates. Its solubility is a critical parameter for its application in experimental assays. While qualitatively understood to be soluble in DMSO, quantitative data in the public domain is scarce. This guide provides the available solubility data for this compound and its common derivatives, alongside a detailed, adaptable protocol for determining its solubility experimentally.

Solubility of this compound and its Derivatives

The solubility of this compound and its phosphate (B84403) derivatives is crucial for their use in biochemical assays. While specific quantitative solubility data for this compound is not widely published, it is consistently reported to be soluble in DMSO.[1][2] For its more commonly used derivatives, quantitative data is available and summarized below.

| Compound | Solvent | Solubility | Appearance of Solution |

| This compound | DMSO | Soluble (quantitative data not available) | - |

| This compound Phosphate | Ethanol | 50 mg/mL | Clear to slightly hazy, colorless to faintly yellow/brown |

| This compound Phosphate Disodium Salt | Water | 100 mg/mL | Clear to hazy |

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility

The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound, adapted from standard shake-flask methodologies. This method is considered the gold standard for obtaining true solubility data.

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at equilibrium.

Materials:

-

This compound (solid powder, high purity)

-

Solvent of interest (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)

-

Glass vials with screw caps

-

Analytical balance

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

-

From this stock, create a series of standard solutions of known concentrations to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the test solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can take 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution does not increase with time).

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To remove any undissolved solid, centrifuge the samples at a high speed.

-

Carefully aspirate the supernatant and filter it through a syringe filter into a clean vial. This step is critical to prevent solid particles from interfering with the analysis.

-

-

Analysis:

-

Dilute the clarified supernatant with an appropriate solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions by HPLC.

-

Record the peak area corresponding to this compound for all samples and standards.

-

-

Data Analysis:

-

Plot the peak area of the standard solutions against their known concentrations to generate a linear calibration curve.

-

Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted supernatant samples.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent.

-

Visualization of Key Processes

To further aid researchers, the following diagrams illustrate a key application of a this compound derivative and the general workflow for solubility determination.

Caption: Enzymatic conversion of this compound Phosphate.

Caption: General workflow for solubility determination.

References

Naphthol AS-MX Phosphate: A Technical Guide to its Mechanism of Action in Enzyme Histochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-MX phosphate (B84403) is a widely utilized chromogenic substrate in enzyme histochemistry and immunohistochemistry, primarily for the detection of alkaline phosphatase (AP) and acid phosphatase (AcP) activity.[1][2][3][4][5][6][7] Its utility lies in its ability to generate a precisely localized, insoluble colored precipitate at the site of enzymatic activity, enabling the microscopic visualization of enzyme distribution within tissues and cells. This technical guide provides an in-depth exploration of the core mechanism of action of this compound phosphate, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action

The fundamental principle behind the use of this compound phosphate is a two-step enzymatic and chemical reaction process:

-

Enzymatic Hydrolysis: The process is initiated by the target enzyme, typically alkaline or acid phosphatase. The phosphatase catalyzes the hydrolysis of the phosphate group from the this compound phosphate molecule. This enzymatic cleavage yields an intermediate product, this compound, which is a relatively insoluble naphthol derivative.[8]

-

Azo Coupling Reaction: The newly formed this compound molecule immediately undergoes a coupling reaction with a diazonium salt that is present in the incubation medium. Commonly used diazonium salts include Fast Red TR or Fast Blue BB.[9][10] This reaction, known as azo coupling, results in the formation of a highly colored, insoluble azo dye.[8][9][11] The insolubility of the final product is crucial as it ensures that the colored precipitate is deposited directly at the site of enzyme activity, providing high-resolution localization.

The intensity of the resulting color is proportional to the activity of the enzyme at that specific location within the tissue or cell.

Quantitative Data

Precise kinetic parameters for the interaction of this compound phosphate with alkaline phosphatase are not extensively reported in readily available literature. However, studies on analogous substrates provide valuable context for the enzymatic reaction. For instance, a study on rat intestinal unspecific alkaline phosphatase using a related substrate, Naphthol-As-Bi-phosphate, determined the apparent Michaelis constant (Km) and maximum velocity (Vmax). It is important to note that these values are for a similar, but not identical, substrate and may vary depending on the specific enzyme source and reaction conditions.

| Substrate | Enzyme Source | Apparent Km (mM) | Apparent Vmax (absorbance units) | Reference |

| Naphthol-As-Bi-phosphate | Rat Intestinal Alkaline Phosphatase (Apical) | 0.81 ± 0.43 | 3.99 ± 1.217 | [2] |

| Naphthol-As-Bi-phosphate | Rat Intestinal Alkaline Phosphatase (Basal) | 0.82 ± 0.261 | 3.26 ± 0.719 | [2] |

For comparison, the kinetic parameters for calf intestinal alkaline phosphatase with a commonly used synthetic substrate, p-nitrophenyl phosphate (pNPP), are well-documented.

| Substrate | Enzyme Source | Km (M) | Vmax (µmoles min-1 unit-1) | Buffer Conditions | Reference |

| p-Nitrophenyl phosphate | Calf Intestinal Alkaline Phosphatase | 7.6 x 10-4 | 3.12 | 50 mM Tris-HCl, pH 11 | |

| p-Nitrophenyl phosphate | Calf Intestinal Alkaline Phosphatase | 4 x 10-4 | 1.6 | 100 mM Glycine-NaOH, pH 9.5 |

Note: The Vmax values are dependent on the definition of an enzyme "unit".

Experimental Protocols

The following are representative protocols for the use of this compound phosphate in histochemical staining.

Protocol 1: Leukocyte Alkaline Phosphatase (LAP) Staining

This protocol is adapted from the Sigma-Aldrich Procedure No. 85 for the semi-quantitative demonstration of alkaline phosphatase activity in leukocytes.[12]

Reagents:

-

Fixative: Acetone (B3395972), ACS reagent

-

This compound Phosphate Alkaline Solution (0.25% w/v, buffered at pH 8.6)

-

Fast Blue RR Salt or Fast Violet B Salt

-

Mayer's Hematoxylin (B73222) Solution (for counterstaining)

-

Deionized water

-

Aqueous mounting medium

Procedure:

-

Fixation: Gently fix blood or bone marrow films on slides.

-

Incubation Solution Preparation:

-

Dissolve the contents of one Fast Blue RR Salt capsule in distilled water.

-

Add 2 ml of this compound Phosphate Alkaline Solution to the diazonium salt solution and mix.

-

-

Incubation:

-

Immerse the fixed slides in the freshly prepared alkaline-dye mixture.

-

Incubate at 18–26°C for 30 minutes, protecting the slides from direct light.

-

-

Rinsing: After incubation, remove the slides and rinse them thoroughly in deionized water for 2 minutes. Do not allow the slides to dry.

-

Counterstaining:

-

Place the slides in Mayer's Hematoxylin Solution for 10 minutes.

-

Rinse with water.

-

-

Mounting: Mount the coverslip using an aqueous mounting medium.

-

Evaluation: Sites of phosphatase activity will appear as blue granules.

Protocol 2: Alkaline Phosphatase Staining on Frozen Tissue Sections (Burstone's Method)

This protocol is a modification of Burstone's method for demonstrating alkaline phosphatase activity in frozen tissue sections.[1]

Reagents:

-

This compound Phosphate

-

N,N-Dimethylformamide (DMF)

-

Tris-hydrochloric acid buffer, pH 8.74

-

Diazonium salt (e.g., Fast Red Violet LB salt)

-

Ice-cold acetone

-

Mayer's Hematoxylin Solution

-

Aqueous mounting medium

Procedure:

-

Section Preparation: Cut fresh frozen sections and mount them on appropriate slides.

-

Fixation: Fix the sections in ice-cold acetone for 5 minutes. Allow the sections to air dry for approximately 5 minutes.

-

Substrate Working Solution Preparation:

-

Prepare a stock solution of this compound Phosphate in DMF (e.g., 5 mg in 0.25 ml).

-

Prepare the working solution by mixing the this compound phosphate/DMF stock solution, distilled water, and Tris buffer.

-

Add the diazonium salt (e.g., 30 mg) to the solution, mix thoroughly, and filter. The solution should be clear and canary yellow.

-

-

Incubation: Place the sections into the substrate working solution at 37°C for 30-60 minutes. Monitor the slides microscopically for the appearance of an intense red color, which indicates enzyme activity.

-

Rinsing: Rinse the slides in distilled water (3 changes of 2 minutes each).

-

Counterstaining (Optional): Counterstain with Mayer's hematoxylin for 1-2 minutes.

-

Rinsing: Rinse in distilled water.

-

Mounting: Mount directly with an aqueous mounting medium. The colored product is soluble in alcohol and xylene.

Visualizations

Signaling Pathway of this compound Phosphate Reaction

Caption: Enzymatic conversion of this compound phosphate to a colored precipitate.

Experimental Workflow for Histochemical Staining

Caption: General workflow for alkaline phosphatase histochemical staining.

Conclusion

This compound phosphate remains a cornerstone substrate for the histochemical localization of phosphatase activity. Its mechanism of action, centered on enzymatic hydrolysis followed by azo coupling, provides a reliable and robust method for generating a stable, colored precipitate at the site of enzyme function. While specific kinetic data for this substrate are not as prevalent as for other chromogenic substrates, the provided protocols and mechanistic understanding offer a solid foundation for its successful application in research and diagnostic settings. The careful execution of staining protocols, with attention to factors such as pH, temperature, and incubation time, is paramount for achieving accurate and reproducible results.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Kinetic behaviour of calf-intestinal alkaline phosphatase with 4-methylumbelliferyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [STUDIES ON LEUKOCYTE ALKALINE PHOSPHATASE. I. USE OF THE this compound PHOSPHATE-FAST BLUE RR STAINING METHOD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Histochemical demonstration of alkaline phosphatase using naphthol AS phosphate: comparison with the substituted naphthol AS phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. [Determination of the activity of alkaline phosphatase using naphthol-AS BS-phosphate as substrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Naphthol AS-MX: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Naphthol AS-MX, a key compound in histochemical and biochemical applications. The document details its chemical properties, focusing on its role as a chromogenic substrate precursor for enzyme detection, and outlines detailed experimental protocols for its use.

Core Properties of this compound

This compound, chemically known as 3-hydroxy-2-naphthoic acid 2,4-dimethylanilide, is a crucial component in various detection systems, primarily in enzyme histochemistry. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 92-75-1 | [1] |

| Molecular Weight | 291.34 g/mol | [1] |

| Chemical Formula | C₁₉H₁₇NO₂ | [1] |

| Synonyms | 3-Hydroxy-2',4'-dimethyl-2-naphthanilide, Naphtanilide MX, Azoic Coupling Component 29 | N/A |

A closely related and often used compound is this compound phosphate (B84403). It is the substrate that is acted upon by phosphatases.

| Property | Value | Reference |

| CAS Number | 1596-56-1 | N/A |

| Molecular Weight | 371.32 g/mol | N/A |

| Chemical Formula | C₁₉H₁₈NO₅P | N/A |

Principle of Action in Enzyme Histochemistry

This compound is a pivotal tool for the localization of enzyme activity within tissues and cells, most notably for alkaline and acid phosphatases. The underlying principle involves a two-step enzymatic and coupling reaction. Initially, a phosphorylated derivative, this compound phosphate, serves as the substrate for the phosphatase enzyme. The enzyme hydrolyzes the phosphate group, liberating the insoluble this compound. Subsequently, the liberated this compound immediately couples with a diazonium salt present in the reaction mixture, forming a highly colored, insoluble azo dye at the site of enzyme activity. This colored precipitate allows for the precise microscopic visualization of the enzyme's location.[2]

A common diazonium salt used in conjunction with this compound is Fast Red TR. The resulting reaction produces an intense red precipitate.[3]

Enzymatic detection using this compound phosphate.

Experimental Protocol: Alkaline Phosphatase Staining

This section provides a detailed methodology for the histochemical demonstration of alkaline phosphatase activity in cultured cells or tissue sections using a this compound-based substrate system.

Materials:

-

Fixative Solution: Acetone or a mixture of Citrate Working Solution and acetone.

-

Diazonium Salt Solution: Fast Blue RR salt or Fast Red TR salt dissolved in distilled water.[4]

-

This compound Phosphate Alkaline Solution: A buffered solution containing this compound phosphate (e.g., 0.25% w/v at pH 8.6).[5]

-

Alkaline-Dye Mixture: A freshly prepared mixture of the diazonium salt solution and the this compound Phosphate Alkaline Solution.[4]

-

Counterstain (optional): Mayer's Hematoxylin Solution for nuclear staining.[5]

-

Aqueous Mounting Medium. [3]

Procedure:

-

Fixation: Fix cells or tissue sections with the fixative solution for 30 seconds to 1 minute at room temperature.[4]

-

Rinsing: Gently rinse the samples with deionized water for 30-60 seconds. Ensure the samples do not dry out.[4]

-

Preparation of Alkaline-Dye Mixture:

-

Incubation: Cover the tissue section with the freshly prepared Alkaline-Dye Mixture and incubate at room temperature (18–26°C) for 10-60 minutes. The reaction should be monitored microscopically to prevent overstaining. Protect the slides from direct light during incubation.[4][5]

-

Stopping the Reaction: After the desired color intensity is achieved, stop the reaction by thoroughly rinsing the samples with deionized water for 2 minutes.[5]

-

Counterstaining (Optional): For better visualization of cellular morphology, counterstain with Mayer's Hematoxylin for up to 10 minutes, followed by a thorough rinse with deionized water.[5]

-

Mounting: Coverslip the stained sections using an aqueous mounting medium, as the final azo dye product is soluble in alcohol.[3]

Workflow for histochemical staining with this compound.

Applications in Drug Development and Research

While the primary application of this compound is in histochemistry, related "Naphthol AS" compounds have emerged as significant tools in drug discovery and molecular research.

Inhibition of CREB-CBP Interaction:

The phosphorylated analog, Naphthol AS-E phosphate (NASEp), has been identified as a small molecule inhibitor of the interaction between the cyclic AMP-responsive element-binding protein (CREB) and the CREB-binding protein (CBP). This interaction is crucial for the transcription of genes involved in cell proliferation, survival, and differentiation.[6] Disruption of the CREB-CBP complex by Naphthol AS-E phosphate has been shown to induce cell cycle arrest and apoptosis in non-small cell lung cancer cells, highlighting its potential as a therapeutic agent.[7] The inhibition of the Myb-KIX domain of p300 interaction by Naphthol AS-E phosphate is another promising avenue for leukemia treatment.

Conclusion

This compound and its derivatives are versatile and indispensable tools in the fields of cell biology, pathology, and drug discovery. Their utility as chromogenic substrates provides a robust and reliable method for enzyme localization, while the discovery of their roles in inhibiting critical protein-protein interactions opens up new avenues for therapeutic intervention. The detailed protocols and principles outlined in this guide are intended to support researchers in the effective application of this important chemical compound.

References

- 1. This compound | 92-75-1 | FN32369 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. boneandcancer.org [boneandcancer.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Naphthol AS-MX fluorescence excitation and emission spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of Naphthol AS-MX, a widely used fluorogenic marker in enzyme histochemistry. This document details its excitation and emission characteristics, the principles behind its use as a reporter molecule, and protocols for its spectral characterization.

Introduction

This compound (N-(2,4-dimethylphenyl)-3-hydroxy-2-naphthalenecarboxamide) is a fluorescent compound primarily utilized in its non-fluorescent, phosphorylated form, this compound phosphate (B84403).[1][2] In the presence of phosphatases (both acid and alkaline), the phosphate group is enzymatically cleaved, releasing the fluorescent this compound.[2][3] This conversion from a non-fluorescent precursor to a fluorescent product forms the basis of its application in visualizing enzyme activity in cells and tissues.[1]

The fluorescence of this compound is sensitive to its local microenvironment, exhibiting solvatochromic effects where the emission spectrum can shift based on the polarity of the solvent.[3] This property is crucial to consider when performing quantitative analysis in different buffer systems or cellular compartments. While extensively used as a qualitative marker, detailed quantitative photophysical data for this compound, such as its fluorescence quantum yield and lifetime, are not widely reported in the public literature. This guide compiles the available spectral information and provides standardized protocols for researchers to characterize these properties in their specific experimental systems.

Photophysical Data

The quantitative photophysical properties of this compound are not well-documented. The following table summarizes the known excitation and emission maxima. For comparative purposes, data for the structurally related, but simpler, naphthol compounds are also included, though these should not be used as direct substitutes.

| Photophysical Parameter | This compound | This compound with Fast Red TR | 1-Naphthol (for comparison) | 2-Naphthol (for comparison) |

| Excitation Maximum (λex) | ~388 nm[2][3], 420 nm[1] | 520 nm, 546 nm[1] | ~322 nm[4] | ~325 nm[5] |

| Emission Maximum (λem) | ~500 nm[1], ~512 nm[2], ~550 nm (in Dioxane)[3] | ~595 nm[1] | Not specified | ~355 nm[5] |

| Molar Absorptivity (ε) | Data not available | Data not available | 2.04 x 10³ M⁻¹cm⁻¹ (at 322 nm)[4] | Data not available |

| Fluorescence Quantum Yield (Φf) | Data not available | Data not available | Data not available | Data not available |

| Fluorescence Lifetime (τ) | Data not available | Data not available | Data not available | Data not available |

| Stokes Shift | ~124 nm (based on 388/512 nm) | ~75 nm (based on 520/595 nm) | Not applicable | ~30 nm[5] |

Note: The Stokes shift is the difference between the excitation and emission maxima and is an indicator of the energy lost to non-radiative processes.[6]

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of this compound.

Materials:

-

This compound (CAS 92-75-1)[7]

-

Spectroscopic grade solvent (e.g., ethanol (B145695), dioxane, or an aqueous buffer like PBS, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like ethanol or dioxane, as it has limited aqueous solubility.

-

From the stock solution, prepare a dilute working solution in the desired final solvent (e.g., PBS). The final concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[8]

-

-

Instrumentation Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

Set the scan speed and data interval.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 510 nm).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 480 nm) to find the wavelength of maximum excitation.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (e.g., 388 nm).

-

Scan a range of emission wavelengths (e.g., 420 nm to 650 nm) to record the emission spectrum.

-

-

Data Analysis:

-

Correct the spectra for instrument response and any solvent background signals.

-

Identify and report the excitation and emission maxima (λex and λem).

-

Protocol for Determining Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. It can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[8][9][10]

Materials:

-

This compound solution (prepared as in 3.1)

-

Quantum Yield Standard: A fluorophore with a known quantum yield that absorbs in a similar region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.58).[11]

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare Solutions: Prepare a series of dilutions for both the this compound and the quantum yield standard in the same solvent, if possible. The absorbance of these solutions at the chosen excitation wavelength should range from 0.01 to 0.1.[9]

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra for all solutions, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Subtract the integrated fluorescence intensity of a solvent blank from all measurements.[9]

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plot should be linear.

-

Calculate the quantum yield of the this compound sample (Φf,sample) using the following equation:

Φf,sample = Φf,std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

Where:

-

Φf,std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).[9]

-

Diagrams and Workflows

Enzymatic Activation and Detection Workflow

This compound is typically used as a reporter for phosphatase activity. The workflow involves the enzymatic conversion of a non-fluorescent substrate into the fluorescent product, which can then be detected.

Caption: Workflow of phosphatase activity detection using this compound phosphate.

Jablonski Diagram for Fluorescence

The process of fluorescence, from excitation to emission, can be visualized using a Jablonski diagram. This illustrates the electronic and vibrational energy level transitions.

Caption: Jablonski diagram illustrating the principle of fluorescence.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound phosphate [cogershop.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijraset.com [ijraset.com]

- 6. Stokes shift - Wikipedia [en.wikipedia.org]

- 7. This compound | 92-75-1 | FN32369 | Biosynth [biosynth.com]

- 8. static.horiba.com [static.horiba.com]

- 9. benchchem.com [benchchem.com]

- 10. jasco-global.com [jasco-global.com]

- 11. iss.com [iss.com]

An In-depth Technical Guide to Naphthol AS-MX in Enzyme Histochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Naphthol AS-MX and its pivotal role as a substrate in enzyme histochemistry, focusing on its application in the detection of phosphatase activity.

Core Principles of this compound in Enzyme Detection

This compound itself is not the direct substrate for enzymes. Rather, its phosphorylated precursor, This compound phosphate (B84403) , serves as the substrate for phosphatases, including alkaline and acid phosphatases.[1][2] The "AS" in the name originates from the German "Anilid der Säure," signifying an anilide of an acid.[2] These naphthol-based substrates were developed in the mid-20th century to provide more precise localization of enzyme activity by producing insoluble reaction products, thereby minimizing diffusion.[2]

The fundamental principle of its application lies in the enzymatic hydrolysis of the phosphate group from the this compound phosphate molecule. This cleavage, catalyzed by phosphatases, liberates the this compound moiety.[1][2] The liberated this compound can then be detected through two primary methods:

-

Chromogenic Detection: The released this compound reacts with a diazonium salt present in the incubation medium to form a highly colored, insoluble azo dye at the site of enzyme activity. This colored precipitate allows for the direct visualization of enzyme localization within tissue sections or cells under a light microscope.[1][2]

-

Fluorogenic Detection: The liberated this compound is inherently fluorescent, providing a quantitative measure of enzyme activity.[1] This fluorescence can be measured to determine the rate of the enzymatic reaction.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its phosphate derivative.

Table 1: Physicochemical Properties

| Property | This compound | This compound Phosphate | This compound Phosphate Disodium Salt |

| Synonyms | 3-Hydroxy-2',4'-dimethyl-2-naphthanilide, Naphtanilide MX | NASTRp | - |

| CAS Number | 92-75-1 | 1596-56-1 | 96189-12-7 |

| Molecular Formula | C₁₉H₁₇NO₂ | C₁₉H₁₈NO₅P | C₁₉H₁₆NNa₂O₅P |

| Molecular Weight | 291.35 g/mol | 371.32 g/mol | 415.29 g/mol |

| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |

| Solubility | Soluble in DMSO. | Soluble in ethanol (B145695) (50mg/ml). Soluble in water. | Soluble in water (100 mg/ml). |

| Storage | -20°C, keep under inert gas, very hygroscopic. | -20°C, keep under inert gas, very hygroscopic. | -20°C. |

| Stability | Stable for at least 2 years at -20°C. | Stable for at least 2 years at -20°C. | - |

Table 2: Spectroscopic and Enzymatic Properties

| Parameter | Value | Enzyme Context |

| This compound Excitation (max) | ~388 nm | Fluorogenic detection |

| This compound Emission (max) | ~512 nm | Fluorogenic detection |

| Fluorescence Quantum Yield (Φf) | Not explicitly reported in reviewed literature. | - |

| Optimal pH for Alkaline Phosphatase | 8.6 - 9.0 | Chromogenic and Fluorogenic detection |

| Optimal pH for Acid Phosphatase | ~5.2 - 5.8 | Chromogenic and Fluorogenic detection |

| Molar Extinction Coefficient (ε) | ~4.7 mM⁻¹cm⁻¹ at 510 nm for 1-naphthol (B170400) coupled with Fast Red reagent. | Chromogenic detection (as a representative value) |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the detection of alkaline and acid phosphatase activity using this compound phosphate.

Protocol for Alkaline Phosphatase Staining in Leukocytes

This protocol is adapted from the Sigma-Aldrich procedure for the histochemical semi-quantitative demonstration of alkaline phosphatase activity in leukocytes.[3]

Reagents:

-

This compound Phosphate Alkaline Solution (e.g., Sigma-Aldrich Cat. No. 855-20ML): 0.25% (w/v) this compound phosphate, buffered at pH 8.6.[4]

-

Diazonium Salt (e.g., Fast Blue RR Salt or Fast Violet B Salt).[3]

-

Mayer's Hematoxylin Solution for counterstaining.[3]

-

Aqueous mounting medium.[3]

-

Deionized water.

-

Fixative (e.g., acetone).

Procedure:

-

Fixation: Gently fix blood or bone marrow films on slides.

-

Preparation of Staining Solution:

-

Dissolve one capsule of Fast Blue RR Salt or Fast Violet B Salt in distilled water according to the manufacturer's instructions.

-

Add 2 ml of this compound Phosphate Alkaline Solution to the diluted diazonium salt solution and mix.

-

-

Incubation:

-

Immerse the fixed slides in the freshly prepared alkaline-dye mixture.

-

Incubate at 18–26°C for 30 minutes, protecting the slides from direct light.

-

-

Washing:

-

Remove the slides from the staining solution and rinse thoroughly in deionized water for 2 minutes. Do not allow the slides to dry.

-

-

Counterstaining:

-

Place the slides in Mayer's Hematoxylin Solution for 10 minutes for nuclear staining.

-

-

Final Wash and Mounting:

-

Rinse with deionized water.

-

Mount with an aqueous mounting medium.

-

-

Evaluation:

-

Microscopically evaluate the slides. Sites of alkaline phosphatase activity will appear as blue or red granules, depending on the diazonium salt used.[3]

-

Protocol for Acid Phosphatase Staining in Muscle Tissue

This protocol is a general method for demonstrating acid phosphatase activity in frozen tissue sections.[5]

Reagents:

-

Naphthol AS-BI phosphate (as a representative substrate, though this compound phosphate can also be used).

-

Hexazonium Pararosanilin (diazonium salt).[5]

-

Sodium Acetate buffer (pH ~5.2).

-

Fixative (e.g., Baker's Solution).

-

Ascending concentrations of ethanol for dehydration (50%, 70%, 80%, 95%, 100%).

-

Xylene or other clearing agents.

-

Organic mounting medium (e.g., Permount).

Procedure:

-

Sectioning: Cut 10-16 µm sections from snap-frozen tissue in a cryostat.

-

Fixation: Place sections in Baker's Solution for 5 minutes at room temperature.

-

Washing: Wash with three exchanges of deionized water.

-

Incubation:

-

Prepare the incubating solution containing the Naphthol AS phosphate substrate and hexazonium pararosanilin in an appropriate buffer (e.g., sodium acetate, pH 5.2).

-

Incubate the sections in this solution for at least one hour at room temperature in the dark.

-

-

Washing: Wash with three exchanges of deionized water.

-

Dehydration: Dehydrate the sections through an ascending series of ethanol concentrations.

-

Clearing: Clear the sections in xylene.

-

Mounting: Mount with a synthetic organic mounting medium.

-

Evaluation: Sites of acid phosphatase activity will be marked by a red azo dye precipitate.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core biochemical reaction and a typical experimental workflow.

Biochemical Reaction Pathway

Caption: Enzymatic hydrolysis of this compound phosphate and subsequent detection pathways.

Experimental Workflow for Chromogenic Detection

Caption: A generalized workflow for enzyme histochemistry using this compound.

Applications in Drug Development and Research

The detection of phosphatase activity is crucial in various research and drug development contexts:

-

Oncology: Monitoring changes in acid and alkaline phosphatase levels, which can be markers for certain cancers.

-

Bone Metabolism: Visualizing alkaline phosphatase activity in osteoblasts is a key indicator of bone formation and can be used to study the effects of drugs on bone regeneration.

-

Immunohistochemistry: this compound phosphate is used as a substrate for alkaline phosphatase-conjugated secondary antibodies in immunohistochemical staining, allowing for the localization of a wide range of protein targets.

-

Lysosomal Storage Disorders: The localization of acid phosphatase activity can aid in the study of lysosomal function and related diseases.

References

Naphthol AS-MX: A Versatile Reference Compound in Enzyme Assays and Inhibitor Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-MX, and its phosphorylated derivative this compound phosphate (B84403), are versatile compounds widely utilized in biochemical and histochemical assays. This technical guide provides a comprehensive overview of the applications of this compound as a reference compound, focusing on its use as a substrate for phosphatases and esterases, and as an inhibitor of protein-protein interactions. This document details the underlying principles, experimental protocols, and relevant quantitative data to facilitate its effective use in research and drug development.

Physicochemical Properties

This compound and its phosphate ester are well-characterized chemical compounds. Their properties are summarized below.

| Property | This compound | This compound Phosphate | This compound Phosphate Disodium Salt |

| Synonyms | 3-Hydroxy-2',4'-dimethyl-2-naphthanilide | N-(2,4-dimethylphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | - |

| CAS Number | 92-75-1 | 1596-56-1 | 96189-12-7 |

| Molecular Formula | C₁₉H₁₇NO₂ | C₁₉H₁₈NO₅P | C₁₉H₁₆NNa₂O₅P |

| Molecular Weight | 291.35 g/mol | 371.32 g/mol | 415.29 g/mol |

| Appearance | White to off-white powder | Powder | Powder |

| Solubility | Soluble in DMSO and Dioxane | Soluble in ethanol (B145695) and dioxane | Soluble in water (100 mg/mL) |

| Storage | -20°C | -20°C | -20°C |

This compound Phosphate as a Phosphatase Substrate

This compound phosphate is a widely used substrate for the detection of phosphatase activity, including both alkaline and acid phosphatases.[1][2][3] The principle of the assay relies on the enzymatic hydrolysis of the phosphate group from this compound phosphate, which yields the highly fluorescent product, this compound.[4] This product can be detected either by its intrinsic fluorescence or through a chromogenic reaction.

Detection Methods

-

Fluorometric Detection: The liberated this compound is fluorescent, with an excitation maximum of approximately 388 nm and an emission maximum of 512 nm.[4] This method offers high sensitivity for quantifying phosphatase activity in solution-based assays.

-

Chromogenic Detection: In the presence of a diazonium salt, such as Fast Red TR or Fast Blue RR, the liberated this compound forms a colored, insoluble azo dye at the site of enzyme activity.[5][6][7] This is the basis for many histochemical staining techniques.

Quantitative Data

A study comparing different Naphthol AS phosphates as fluorometric substrates for alkaline phosphatase concluded that Naphthol AS-BI phosphate was the most suitable substrate in terms of hydrolysis rate and fluorescence.[4]

| Substrate | Optimal pH for Alkaline Phosphatase | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| This compound phosphate | 9.0 | 388 | 512 |

| Naphthol AS-BI phosphate | 9.0 | 405 | 515 |

| Naphthol AS-TR phosphate | 9.0 | 380 | 512 |

Table adapted from a comparative study of Naphthol AS phosphates as fluorometric substrates.[4]

Experimental Protocols

This protocol describes a method for the quantitative determination of alkaline phosphatase activity in solution.

Materials:

-

This compound phosphate

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 9.0)

-

Alkaline Phosphatase (as a positive control)

-

Sample containing alkaline phosphatase activity

-

Fluorometer and microplate reader

Procedure:

-

Prepare a stock solution of this compound phosphate: Dissolve this compound phosphate in a suitable solvent (e.g., methyl cellosolve) to a concentration of 10 mM.

-

Prepare the working substrate solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

-

Set up the reaction: In a microplate well, add your sample and the assay buffer to a final volume of 100 µL.

-

Initiate the reaction: Add 100 µL of the working substrate solution to each well.

-

Measure fluorescence: Immediately begin monitoring the increase in fluorescence at Ex/Em = 388/512 nm over time at a constant temperature (e.g., 25°C).[4] The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

This protocol is for the semi-quantitative histochemical demonstration of alkaline phosphatase activity in leukocytes.[5]

Materials:

-

This compound Phosphate Alkaline Solution (0.25% w/v, buffered at pH 8.6)[5]

-

Fast Blue RR Salt or Fast Violet B Salt[5]

-

Citrate Concentrated Solution[5]

-

Mayer's Hematoxylin Solution[5]

-

Fixative (e.g., Acetone)

-

Blood or bone marrow smears on microscope slides

Procedure:

-

Fixation: Gently fix the air-dried smears in acetone (B3395972) for 30 seconds.

-

Prepare the incubation mixture: Dissolve one capsule of Fast Blue RR Salt in 50 mL of distilled water. Add 2 mL of this compound Phosphate Alkaline Solution and mix.[5]

-

Incubation: Immerse the fixed slides in the incubation mixture for 30 minutes at 18-26°C, protected from direct light.[5]

-

Rinsing: Rinse the slides thoroughly in deionized water for 2 minutes.[5]

-

Counterstaining: Stain the slides with Mayer's Hematoxylin Solution for 10 minutes.[5]

-

Bluing: Place the slides in a bluing agent (e.g., dilute ammonium (B1175870) hydroxide) for 2 minutes.[5]

-

Final Rinse and Mounting: Rinse the slides in deionized water, air dry, and mount with an aqueous mounting medium.

-

Microscopic Examination: Sites of alkaline phosphatase activity will appear as blue to violet granules in the cytoplasm of neutrophils. The intensity of the staining is scored to determine the LAP score.[5]

This compound Acetate (B1210297) as an Esterase Substrate

While less common than its use as a phosphatase substrate, Naphthol AS derivatives can also be used to detect esterase activity. For example, Naphthol AS-D chloroacetate (B1199739) is used to demonstrate esterase activity in myeloid cells.[8] The principle is analogous to the phosphatase assay, where the esterase cleaves the ester bond, releasing a naphthol derivative that can be detected chromogenically.

Experimental Protocol

This protocol can be adapted for this compound acetate to quantitatively measure esterase activity.

Materials:

-

This compound acetate

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Fast Blue RR salt

-

Sample containing esterase activity

-

Spectrophotometer and microplate reader

Procedure:

-

Prepare a stock solution of this compound acetate: Dissolve in a suitable organic solvent (e.g., acetone) to a concentration of 10 mM.

-

Prepare the working substrate solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

-

Prepare the Fast Blue RR solution: Dissolve Fast Blue RR salt in the assay buffer.

-

Set up the reaction: In a microplate well, combine the sample, assay buffer, and Fast Blue RR solution.

-

Initiate the reaction: Add the working substrate solution to start the reaction.

-

Measure absorbance: Continuously monitor the increase in absorbance at the wavelength corresponding to the formed azo dye (typically around 510-540 nm) over time.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. A standard curve using known concentrations of this compound can be used to convert the rate of absorbance change to the rate of product formation.

This compound Phosphate as an Inhibitor of CREB-CBP Interaction

Beyond its role as an enzyme substrate, this compound phosphate and its analogs have been identified as small molecule inhibitors of protein-protein interactions. Specifically, Naphthol AS-E phosphate, a closely related compound, has been shown to inhibit the interaction between the cAMP response element-binding protein (CREB) and its coactivator, the CREB-binding protein (CBP). This inhibition has implications for transcriptional regulation and has been explored in the context of cancer research.

Mechanism of Action

The CREB-CBP signaling pathway is crucial for the regulation of gene expression in response to various stimuli. The interaction between the kinase-inducible domain (KID) of phosphorylated CREB and the KIX domain of CBP is a key step in this pathway. Naphthol AS-E phosphate has been shown to bind to the KIX domain of CBP, thereby disrupting its interaction with CREB.

Quantitative Data

A study on Naphthol AS-E phosphate as an inhibitor of the Myb-KIX interaction (another protein that binds to the KIX domain of p300/CBP) provides valuable insight. While not this compound phosphate, this data for a similar compound demonstrates the potential for this class of molecules as inhibitors.

| Compound | Target Interaction | IC₅₀ |

| Naphthol AS-E phosphate | Myb-KIX | Not specified, but shown to be effective |

Another study investigating the anti-proliferative effects of this compound phosphate in KRAS-mutated lung cancer cells reported an IC₅₀ value of 3.701 µmol/L.

Signaling Pathway

Conclusion

This compound and its derivatives are valuable tools for researchers in various fields. As a phosphatase substrate, this compound phosphate offers sensitive detection through both fluorometric and chromogenic methods, making it suitable for a range of applications from quantitative enzyme kinetics to histochemical staining. Its utility extends to esterase assays and, as demonstrated by related compounds, to the inhibition of critical protein-protein interactions involved in signal transduction and gene regulation. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in the laboratory.

References

- 1. JCI - CREB-independent regulation by CBP is a novel mechanism of human growth hormone gene expression [jci.org]

- 2. Substituted naphthol AS phosphate derivatives for the localization of leukocyte alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. [STUDIES ON LEUKOCYTE ALKALINE PHOSPHATASE. I. USE OF THE this compound PHOSPHATE-FAST BLUE RR STAINING METHOD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

Naphthol AS-MX: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Naphthol AS-MX (CAS No. 92-75-1) and its commonly used derivative, this compound Phosphate (CAS No. 1596-56-1). This document is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely.

Hazard Identification and Classification

This compound Phosphate is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is a combustible solid and can cause irritation upon contact.[1]

GHS Hazard Classification for this compound Phosphate

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |

Note: Data for this compound (non-phosphorylated) is less consistently available, but similar precautions should be taken.

Toxicological Properties

Safe Handling and Storage

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.[2]

-

Ensure that eyewash stations and safety showers are readily accessible in the work area.[3]

3.2. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

References

Navigating the Shelf Life of Naphthol AS-MX: A Technical Guide to Long-Term Storage and Stability

For Immediate Release

Shanghai, China – December 16, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the long-term storage and stability of Naphthol AS-MX. This document addresses the critical need for standardized data and protocols to ensure the integrity of this widely used compound in research and development.

This compound, a key component in various histochemical and biochemical assays, requires precise storage conditions to maintain its chemical integrity over time. This guide provides an in-depth summary of recommended storage conditions, stability profiles, and methodologies for assessing its degradation, tailored for a technical audience.

Recommended Storage and Stability Profile

The long-term stability of this compound is paramount for the reproducibility of experimental results. The available data from various suppliers consistently points towards specific conditions for optimal preservation of the compound in its solid form and as a solution.

Key Findings on Storage and Handling:

-

Long-Term Storage: For long-term preservation, this compound should be stored at -20°C.[1][2][3][4] Some sources also indicate that the phosphate (B84403) salt of this compound can be stored at 4°C in a sealed container, protected from moisture.[5]

-

Solution Storage: A solution of this compound phosphate has been noted to be storable at 2-8°C.[6]

-

Duration of Stability: When stored at the recommended -20°C, this compound is reported to be stable for at least two years upon receipt.[1] For its phosphate derivative, when dissolved in a solvent, stability is maintained for six months at -80°C and for one month at -20°C.[5]

-

Crucial Handling Advice: this compound is characterized as being very hygroscopic, necessitating storage under an inert gas.[1] Standard safety protocols, such as avoiding contact with skin and eyes and preventing dust formation, should be strictly followed.[7]

The physical appearance of this compound is a white to off-white powder. It exhibits solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2][4]

Summary of this compound Storage and Stability Data

| Parameter | Condition | Duration | Stability Profile | Source(s) |

| Long-Term Storage (Solid) | -20°C | At least 2 years | Stable | [1][2][3][4] |

| 4°C (Phosphate salt) | Not specified | Sealed storage, away from moisture | [5] | |

| Short-Term Storage (Solution) | 2-8°C (Phosphate salt solution) | Not specified | Stated for a 0.25% w/v solution | [6] |

| -20°C (Phosphate salt in solvent) | 1 month | Stable | [5] | |

| -80°C (Phosphate salt in solvent) | 6 months | Stable | [5] | |

| Handling | Ambient | Not applicable | Very hygroscopic; keep under inert gas | [1] |

Understanding Degradation Pathways

While specific, comprehensive studies on the forced degradation of this compound are not widely available in public literature, general chemical principles and data from related naphthalene (B1677914) compounds suggest potential degradation pathways. Under stress conditions such as high heat, light exposure, and presence of oxidative agents, this compound is susceptible to decomposition. Hazardous decomposition products, particularly under fire conditions, include carbon oxides, nitrogen oxides, and oxides of phosphorus for the phosphate derivative.[8] The compound is also known to be sensitive to light.[9]

Experimental Protocols for Stability Assessment

To ensure the reliability of data, rigorous stability testing is essential. The following are generalized experimental protocols based on industry best practices and regulatory guidelines for assessing the stability of chemical compounds like this compound.

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).

-

Temperature: 25°C.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Forced degradation samples are prepared by exposing the stock solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic).

-

-

Analysis:

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Protocol 2: Forced Degradation Studies

Forced degradation studies are necessary to identify potential degradation products and pathways.

-

Acid and Base Hydrolysis:

-

Incubate a solution of this compound with 0.1 M HCl and 0.1 M NaOH at 60°C for a specified period (e.g., 24-48 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Expose the solid this compound to dry heat (e.g., 80°C) for 48 hours.

-

-

Photostability:

-

Expose a solution of this compound to a calibrated light source with a specified illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Conclusion

The stability and proper storage of this compound are critical for its effective use in scientific research and development. This guide consolidates the available information on its long-term storage and provides a framework for its stability assessment. By adhering to the recommended storage conditions and employing robust analytical methodologies, researchers can ensure the quality and reliability of their work involving this important chemical compound. Further detailed, quantitative studies would be beneficial to the scientific community to establish a more comprehensive stability profile for this compound.

References

- 1. 萘酚 AS-MX 磷酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Naphthol-AS-MX-phosphate › SERVA Electrophoresis GmbH [serva.de]

- 3. store.p212121.com [store.p212121.com]

- 4. ikev.org [ikev.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. adipogen.com [adipogen.com]

- 8. database.ich.org [database.ich.org]

- 9. iagim.org [iagim.org]

Methodological & Application

Application Notes and Protocols: Naphthol AS-MX Phosphate for Alkaline Phosphatase Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) esters at an alkaline pH. They are widely distributed in various tissues and play crucial roles in numerous physiological processes, including bone formation, nutrient absorption, and signal transduction. The detection of alkaline phosphatase activity is a valuable tool in various research and diagnostic applications, such as identifying pluripotent stem cells, monitoring osteogenic differentiation, and as a reporter enzyme in immunohistochemistry (IHC) and in situ hybridization (ISH).

The Naphthol AS-MX phosphate protocol is a widely used histochemical method for the detection of alkaline phosphatase activity in cells and tissues. This method relies on the enzymatic cleavage of the this compound phosphate substrate by alkaline phosphatase. The liberated naphthol derivative then couples with a diazonium salt, typically Fast Blue RR or Fast Red TR, to form a highly colored, insoluble precipitate at the site of enzyme activity. This allows for the precise localization of alkaline phosphatase within cellular compartments or tissue structures.

Principle of the Method